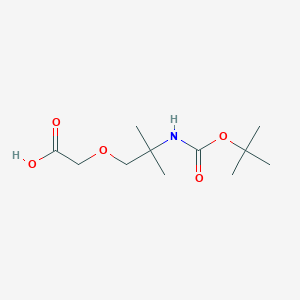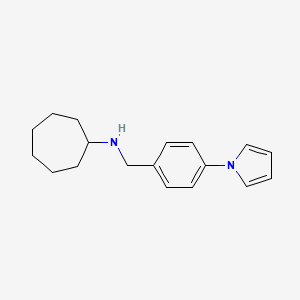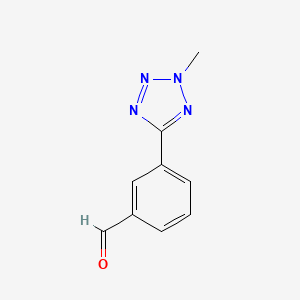![molecular formula C16H22N4 B6317997 Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95% CAS No. 179056-47-4](/img/structure/B6317997.png)
Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cycloheptylamine with a 4-(1,2,4-triazol-1-yl)benzyl halide through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered cycloheptyl ring, a benzyl group attached to a 1,2,4-triazole ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group, the aromatic benzyl group, and the 1,2,4-triazole ring. The amine could act as a nucleophile or base, the benzyl group could undergo electrophilic aromatic substitution, and the 1,2,4-triazole could participate in reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Several studies have shown that compounds containing a 1,2,4-triazole ring, such as this compound, have potential anticancer properties . These compounds have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 and HCT-116 . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Antimicrobial Applications
Compounds with a 1,2,4-triazole ring have been found to have antimicrobial properties . They have been used in the synthesis of new compounds to act as antimicrobial agents, showing potential in the fight against multidrug-resistant pathogens .
Antifungal Applications
Triazole compounds, including those with a 1,2,4-triazole ring, have been used in the development of antifungal drugs . For example, fluconazole and voriconazole are triazole-containing drugs that have been approved by the FDA for antifungal use .
Analgesic Applications
The NOP receptor, which is an important biological target for a number of potential therapeutic applications, can be influenced by compounds with a 1,2,4-triazole ring . This receptor is involved in the induction of analgesia, among other effects .
Antihypertensive Applications
Compounds with a 1,2,4-triazole ring can also have an impact on the NOP receptor, which is involved in the induction of hypotension . This suggests potential applications in the development of antihypertensive drugs .
Neuroprotective Applications
The NOP receptor, influenced by 1,2,4-triazole compounds, is involved in the inhibition of memory processes and neurotransmitter release at central and peripheral sites . This suggests potential neuroprotective applications for these compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-4-6-15(5-3-1)18-11-14-7-9-16(10-8-14)20-13-17-12-19-20/h7-10,12-13,15,18H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCPDPQLQRSCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317922.png)





![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)
![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317985.png)



![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)
![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)